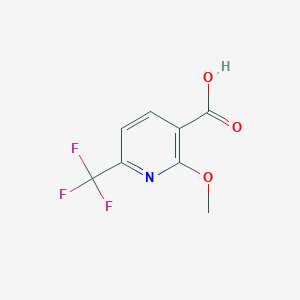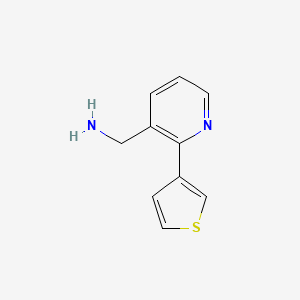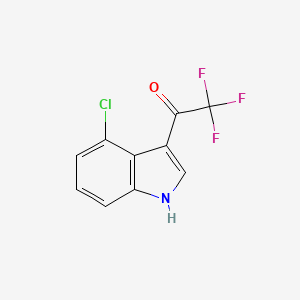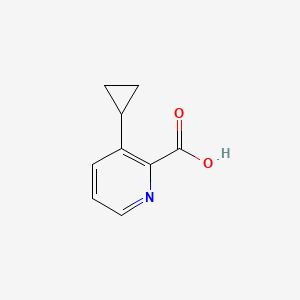
3-シクロプロピルピコリン酸
概要
説明
3-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol It is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group attached to the third position of the pyridine ring
科学的研究の応用
3-Cyclopropylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a useful tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
生化学分析
Biochemical Properties
3-Cyclopropylpicolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the tryptophan metabolism pathway . The interaction between 3-Cyclopropylpicolinic acid and IDO can influence the production of metabolites like kynurenine, impacting immune responses and cellular metabolism. Additionally, 3-Cyclopropylpicolinic acid has been shown to inhibit the activity of certain viral enzymes, thereby exhibiting antiviral properties .
Cellular Effects
3-Cyclopropylpicolinic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyclopropylpicolinic acid can inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This inhibition can lead to reduced viral replication and spread. Moreover, 3-Cyclopropylpicolinic acid can modulate the expression of genes involved in immune responses, thereby affecting the overall immune function of cells .
Molecular Mechanism
The molecular mechanism of 3-Cyclopropylpicolinic acid involves its binding interactions with biomolecules and its effects on enzyme activities. It binds to the active sites of enzymes like IDO, leading to enzyme inhibition . This inhibition can result in altered metabolic pathways and reduced production of certain metabolites. Additionally, 3-Cyclopropylpicolinic acid can interfere with viral enzymes, preventing the replication of viruses within host cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropylpicolinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyclopropylpicolinic acid remains stable under specific storage conditions, such as refrigeration Long-term exposure to 3-Cyclopropylpicolinic acid in in vitro and in vivo studies has demonstrated sustained antiviral and immunomodulatory effects .
Dosage Effects in Animal Models
The effects of 3-Cyclopropylpicolinic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and maintains its antiviral and immunomodulatory properties . Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Cyclopropylpicolinic acid is involved in several metabolic pathways, particularly those related to tryptophan metabolism. It interacts with enzymes such as IDO, influencing the production of metabolites like kynurenine . These interactions can affect metabolic flux and alter the levels of various metabolites within cells. The compound’s role in modulating metabolic pathways highlights its potential as a therapeutic agent for conditions involving dysregulated metabolism.
Transport and Distribution
The transport and distribution of 3-Cyclopropylpicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 3-Cyclopropylpicolinic acid is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
3-Cyclopropylpicolinic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 3-Cyclopropylpicolinic acid can be synthesized through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent is reacted with carbon dioxide to form a metal carboxylate, which is then protonated to yield the carboxylic acid . Another method involves the hydrolysis of nitriles, where a nitrile is heated with aqueous acid or base to produce the corresponding carboxylic acid .
Industrial Production Methods: Industrial production of 3-Cyclopropylpicolinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 3-Cyclopropylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The cyclopropyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced compounds.
作用機序
The mechanism of action of 3-Cyclopropylpicolinic acid involves its interaction with specific molecular targets and pathways. As a derivative of picolinic acid, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and affect various biological processes, including viral replication and immune responses.
類似化合物との比較
Picolinic Acid: The parent compound, picolinic acid, shares the pyridine carboxylate structure but lacks the cyclopropyl group.
2-Pyridinecarboxylic Acid: Another derivative with a carboxyl group attached to the second position of the pyridine ring.
3-Cyclopropylpyridine: Similar to 3-Cyclopropylpicolinic acid but without the carboxyl group.
Uniqueness: 3-Cyclopropylpicolinic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
特性
IUPAC Name |
3-cyclopropylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHWMCDZEISUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738795 | |
| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878805-23-3 | |
| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
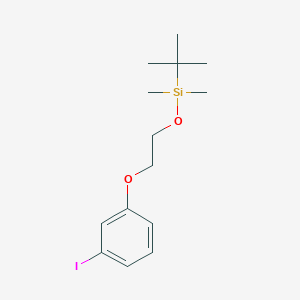
![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)

![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)
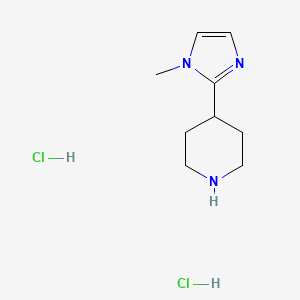
![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)
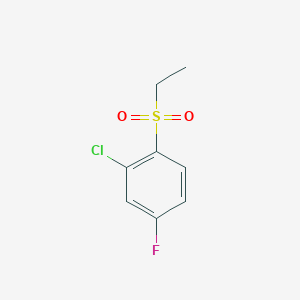
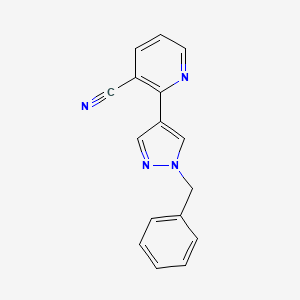
![[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1404133.png)

